molecular formula C12H15NO4 B13173903 Methyl3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate

Methyl3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate

Katalognummer: B13173903
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: VPNFUSXAAMTSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is a chemical compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes a benzodioxole ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate typically involves the reaction of 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-2-(2H-1,3-benzodioxol-5-yl)propanoate
  • Methyl 3-amino-2-(2H-1,3-benzodioxol-4-ylmethyl)propanoate

Uniqueness

Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

methyl 2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C12H15NO4/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10/h2-3,5,9H,4,6-7,13H2,1H3

InChI-Schlüssel

VPNFUSXAAMTSTI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.